3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of Methyl Groups: The methyl groups at positions 3, 4, and 7 can be introduced through alkylation reactions using methyl iodide and a strong base like potassium carbonate.
Attachment of the Butanoate Moiety: The butanoate moiety can be attached through an esterification reaction, where the chromen-2-one derivative reacts with 2-[(tert-butoxycarbonyl)amino]butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New ester or amide derivatives.
Scientific Research Applications
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory, antimicrobial, or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the tert-butoxycarbonyl (Boc) protected amino group, which can be selectively deprotected under mild conditions to reveal the free amine. This allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C21H27NO6/c1-8-14(22-20(25)28-21(5,6)7)19(24)27-16-10-11(2)9-15-17(16)12(3)13(4)18(23)26-15/h9-10,14H,8H2,1-7H3,(H,22,25) |
InChI Key |
FERXOJLCIZZBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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